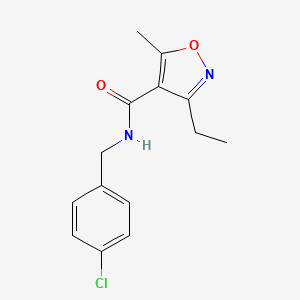![molecular formula C17H16N4O3S B4651909 N-(2-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4651909.png)
N-(2-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea" typically involves reactions of amino-thiadiazoles with isocyanates or carbonyl compounds to form urea derivatives. For example, synthesis methods have been developed utilizing reactions between 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole and difluorobenzoyl isocyanate, yielding compounds with excellent fungicidal activities against various pathogens (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like X-ray crystallography, NMR, MS, and IR. The urea scaffold within these molecules tends to be planar due to intramolecular N–H···O hydrogen bonding, facilitating the formation of dimers through intermolecular N–H···O hydrogen bonds and π–π stacking interactions (Shi, 2011).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives involves interactions that can lead to the formation of complex structures. For instance, the presence of substituents like methoxy groups and thiadiazolyl moieties influences the molecule's ability to form hydrogen bonds and stacking interactions, which are critical for the compound's biological activities and crystalline structure (Lough et al., 2010).
Physical Properties Analysis
The physical properties, including crystalline structure and solubility, are closely tied to the molecular structure. The planarity of the urea core and the presence of hydrogen bonding contribute to the stability and crystallinity of these compounds. Such structural features facilitate the formation of one-dimensional chains or two-dimensional layer supramolecular architectures in the crystalline state (Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their reactivity and stability, are significantly influenced by their structural configuration. The intramolecular and intermolecular interactions not only define their solid-state structure but also their chemical behavior in solutions and reactions. These interactions are pivotal in determining the compounds' biological activities, such as fungicidal and plant growth-regulating properties (Song et al., 2008).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-12-7-5-6-11(10-12)15-20-21-17(25-15)19-16(22)18-13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOXWMOKASXQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-[(2Z)-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4651827.png)
![N-[4-(acetylamino)benzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4651830.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4651838.png)

![methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate](/img/structure/B4651845.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4651857.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B4651865.png)
![1-[(4-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4651879.png)

![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline](/img/structure/B4651894.png)

![N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4651919.png)